![molecular formula C12H7N3O7 B2813677 5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 332054-11-2](/img/structure/B2813677.png)

5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

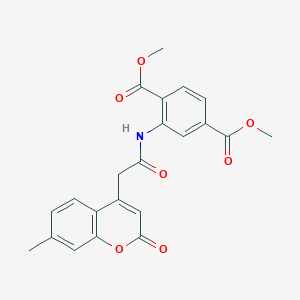

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of substituted 2- (6-nitrobenzo [1,3]dioxol-5-yl)-1-aryl ethanols and 2- (6-nitrobenzo [1,3]dioxol-5-yl)-propionic acid ethyl esters from the reaction of 5-chloromethyl-6-nitrobenzo [1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives using the tetrakis (dimethylamino)ethylene (TDAE) methodology .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the benzodioxole unit in a related compound was found to be oriented at a dihedral angle of 61.45 (6) with respect to the methoxy-substituted phenyl ring . The nitro group was not co-planar to the benzene ring to which it was attached, making a dihedral angle of 31.86 (17) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties were evaluated for their anticancer activity against various cancer cell lines . Another study reported the synthesis of substituted 2- (6-nitrobenzo [1,3]dioxol-5-yl)-1-aryl ethanols and 2- (6-nitrobenzo [1,3]dioxol-5-yl)-propionic acid ethyl esters from the reactions of 5-chloromethyl-6-nitrobenzo [1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the aromatic protons in benzo [d] [1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .科学的研究の応用

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing a variety of pyrimidine-2,4,6(1H,3H,5H)-trione derivatives, exploring different acylation, condensation, and cyclocondensation reactions. These processes yield compounds with potential biological activities and offer insight into the structural aspects of these molecules. For example, Tolkunov et al. (2013) described the synthesis of 6-R-5-aryl-5,6-dihydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidine-1,3(2H,4H)-diones through acylation and cyclocondensation reactions, highlighting the chemical versatility of the pyrimidine trione structure Tolkunov et al., 2013.

Potential Biological Activities

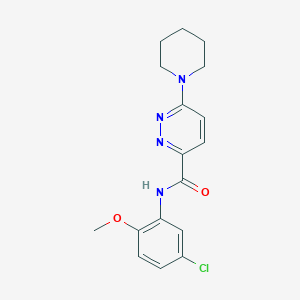

Several studies have focused on modifying the pyrimidine-2,4,6-trione structure to evaluate their biological activities, particularly as antimicrobial and anticancer agents. For instance, Laxmi et al. (2012) synthesized coumarin pyrazole pyrimidine trione derivatives and evaluated their antibacterial activity, demonstrating moderate to good efficacy against various microorganisms Laxmi et al., 2012. Furthermore, compounds incorporating the pyrimidine-2,4,6-trione structure have been explored for their radiosensitizing properties against cancer cell lines, indicating a promising area for cancer treatment research Reddy et al., 2010.

作用機序

Target of Action

Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given the observed anticancer activity of similar compounds, it is likely that this compound affects pathways related to cell cycle regulation and apoptosis

Result of Action

These compounds have been observed to induce apoptosis and cause cell cycle arrest in cancer cells .

将来の方向性

The future directions for research on similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, more studies could be conducted to explore the utility of these compounds in various applications, such as their potential use as anticancer agents .

特性

IUPAC Name |

5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O7/c16-10-6(11(17)14-12(18)13-10)1-5-2-8-9(22-4-21-8)3-7(5)15(19)20/h1-3H,4H2,(H2,13,14,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURBPYAQTGCYBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2813596.png)

![4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B2813599.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoate](/img/structure/B2813600.png)

![N-(4-phenoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2813601.png)

![(E)-methyl 2-(3-cinnamoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2813604.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2813607.png)

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/no-structure.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813617.png)